2,5-Dimethylbenzenesulfonamide

Description

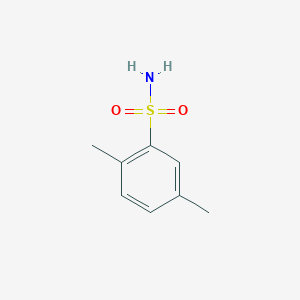

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZQAGJQPZCAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278753 | |

| Record name | 2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-58-6 | |

| Record name | 2,5-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6292-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2,5-Dimethylbenzenesulfonamide

The preparation of this compound is primarily achieved through well-established pathways in organic chemistry, starting from either p-xylene (B151628) or its corresponding sulfonyl chloride.

A direct and common method for synthesizing this compound involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ammonia (B1221849). This nucleophilic substitution reaction at the sulfur atom is a standard procedure for forming sulfonamides. The process typically involves treating the sulfonyl chloride with an aqueous solution of ammonium (B1175870) hydroxide (B78521). google.com The reaction is generally conducted in water at temperatures ranging from 40 to 95°C for a duration of thirty minutes to several hours. google.com For instance, a general procedure involves cooling the reaction mixture and then pouring it into a mixture of ammonium hydroxide and ice. google.com The resulting slurry is heated to drive the reaction to completion, followed by cooling and isolation of the product. google.com Purification of the resulting this compound can be achieved through conventional methods such as recrystallization or reslurrying in a suitable organic solvent. google.com

An alternative and fundamental route begins with the sulfonation of p-xylene. This electrophilic aromatic substitution reaction yields 2,5-dimethylbenzenesulfonic acid. The sulfonation is typically carried out by treating p-xylene with a sulfonating agent like 93% sulfuric acid. chemicalbook.com

Following the formation of 2,5-dimethylbenzenesulfonic acid, a two-step transformation is required to arrive at the final sulfonamide product.

Conversion to Sulfonyl Chloride : The sulfonic acid is first converted into the more reactive intermediate, 2,5-dimethylbenzenesulfonyl chloride. This is commonly achieved by reacting the sulfonic acid with reagents such as phosphorus oxychloride (POCl₃) or chlorosulfonic acid (ClSO₃H). google.com

Amidation : The resulting 2,5-dimethylbenzenesulfonyl chloride is then reacted with ammonium hydroxide, as described in the previous section, to produce this compound. google.com

This multi-step synthesis, starting from the readily available hydrocarbon p-xylene, provides a practical and scalable route to the target compound.

While the routes via p-xylene sulfonation or from the pre-formed sulfonyl chloride are dominant, alternative strategies for constructing the core structure generally focus on variations of these established methods. These can include the use of different sulfonating agents or alternative reagents for the conversion of the sulfonic acid to the sulfonyl chloride. The fundamental approach, however, typically relies on the formation of the key aryl-sulfur bond through electrophilic aromatic substitution followed by functional group interconversion to install the sulfonamide moiety.

Derivatization Strategies of this compound

The this compound core structure can be further functionalized, particularly at the nitrogen atom of the sulfonamide group, to generate a library of N-substituted derivatives.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for subsequent reactions with electrophiles to form N-substituted products.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen is a common derivatization strategy. Traditional methods often involve the use of strong bases to deprotonate the sulfonamide, followed by reaction with an alkyl halide. However, more recent and efficient catalytic systems have been developed. For example, a metal-ligand bifunctional ruthenium catalyst has been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agents. semanticscholar.orgdoi.org Another approach utilizes dimethyl carbonate (DMC) as a green methylating agent in the presence of copper-zirconium bimetallic nanoparticle catalysts to achieve selective N-methylation of amines. nih.gov These modern methods offer advantages in terms of selectivity and environmental considerations over classical approaches. nih.gov

N-Arylation: The formation of a nitrogen-aryl bond at the sulfonamide position is another important transformation. This is typically achieved through cross-coupling reactions. Copper-catalyzed N-arylation reactions are well-established, using reagents like aryl iodides in the absence of a ligand or arylboronic acids. researchgate.net Palladium-catalyzed reactions also provide a powerful means to achieve N-arylation. nih.gov More recently, visible-light-induced, metal-free arylation methods have emerged, offering a milder and more sustainable approach. chemrxiv.orgbeilstein-journals.orgnih.gov These reactions often proceed at ambient temperatures and avoid the use of transition metal catalysts. chemrxiv.org

The table below summarizes various catalytic systems used for N-alkylation and N-arylation, which are applicable for the derivatization of this compound.

| Transformation | Catalyst System | Reagents | Key Features |

| N-Alkylation | Ruthenium Catalyst | Alcohols | Selective N-alkylation. semanticscholar.orgdoi.org |

| N-Methylation | Cu-Zr Bimetallic Nanoparticles | Dimethyl Carbonate (DMC) | Green and selective methylation. nih.gov |

| N-Arylation | Copper Iodide (CuI) | Aryl Iodides / Arylboronic Acids | Ligand-free conditions possible. researchgate.net |

| N-Arylation | Palladium Precatalysts | Aryl Halides | High efficiency in C-N cross-coupling. nih.gov |

| N-Arylation | Visible Light / Photoredox | Aryldiazonium Salts | Metal-free, mild reaction conditions. beilstein-journals.orgnih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the three substituents already present: two methyl groups and a sulfonamide group.

Methyl groups are activating and ortho, para-directing. The sulfonamide group, on the other hand, is a deactivating and meta-directing group. In this compound, the positions ortho to the methyl groups are at C-3, C-4, and C-6. The positions meta to the sulfonamide group are C-3 and C-5. The directing effects of the substituents are therefore cooperative in directing incoming electrophiles to the C-3 position. The C-4 and C-6 positions are also activated by the methyl groups. Steric hindrance from the adjacent methyl and sulfonamide groups may influence the accessibility of these positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of a related compound, N,N'-dibromo-N,N'-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine, has been shown to produce bromo aromatic compounds. chemrxiv.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-2,5-dimethylbenzenesulfonamide |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-2,5-dimethylbenzenesulfonamide |

| Acylation | RCOCl / AlCl₃ | 3-Acyl-2,5-dimethylbenzenesulfonamide |

Reactions Involving the Sulfonyl Group

The sulfonyl group in this compound is generally stable but can undergo specific chemical transformations. One of the key reactions is the reductive cleavage of the nitrogen-sulfur (N-S) bond. This reaction is valuable for the removal of the sulfonyl group, which is often used as a protecting group for amines. Various reducing agents can be employed for this purpose, with conditions ranging from mild to harsh.

Another potential reaction is the reduction of the sulfonyl group itself. While the direct reduction of a sulfonamide to a thiol is challenging, related transformations have been reported for sulfonic acids. For instance, benzenesulfonic acid can be reduced to thiophenol under high pressure and temperature using a rhodium carbonyl catalyst. beilstein-journals.org The applicability of such methods to sulfonamides like this compound would require specific investigation.

Side-Chain Modifications and Functionalization of Methyl Groups

The two methyl groups on the benzene ring of this compound are potential sites for chemical modification, primarily through free-radical reactions at the benzylic positions. These reactions allow for the introduction of further functionality into the molecule.

One such reaction is benzylic halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further synthetic transformations.

Another important side-chain modification is benzylic oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids. This transformation would convert this compound into the corresponding dicarboxylic acid derivative.

Table 4: Potential Side-Chain Modifications of this compound

| Reaction | Reagents | Potential Product(s) |

| Benzylic Bromination | NBS, Radical Initiator | 2-(Bromomethyl)-5-methylbenzenesulfonamide and/or 2,5-bis(bromomethyl)benzenesulfonamide |

| Benzylic Oxidation | KMnO₄, heat | 2-Carboxy-5-methylbenzenesulfonamide and/or 2,5-Dicarboxybenzenesulfonamide |

Advanced Synthetic Techniques and Catalysis in Sulfonamide Synthesis

Application of Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metal catalysis plays a pivotal role in the synthesis and derivatization of sulfonamides, including this compound. As discussed in the context of the Chan-Lam coupling, copper catalysis is instrumental in forming N-aryl bonds.

Palladium catalysis is also widely employed for C-N bond formation through reactions such as the Buchwald-Hartwig amination. This reaction allows for the coupling of an amine (or in this case, a sulfonamide) with an aryl halide or triflate. This compound can serve as the nucleophilic component in such reactions to yield N-aryl derivatives. These reactions typically utilize a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is critical for the efficiency and scope of the reaction.

Table 5: Representative Palladium-Catalyzed N-Arylation of a Sulfonamide

| Parameter | Condition |

| Sulfonamide | This compound |

| Aryl Halide | Aryl bromide or Aryl chloride |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Xantphos, BINAP, or other biarylphosphine ligands |

| Base | Cs₂CO₃ or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

These transition metal-catalyzed methods offer significant advantages in terms of mild reaction conditions, broad substrate scope, and high functional group tolerance, making them indispensable tools for the synthesis of complex molecules derived from this compound.

Photoredox Catalysis in Sulfonamide Chemistry

Photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to construct complex molecules. acs.org In the realm of sulfonamide synthesis, this approach provides a sustainable alternative to traditional methods that often rely on harsh reagents and transition-metal catalysts. rsc.org While direct photoredox-catalyzed synthesis of this compound is not extensively documented, the general principles are applicable. These methods often involve the generation of aryl radicals from abundant precursors, which can then be coupled with a sulfur dioxide surrogate and an amine. acs.orgrsc.org

One notable strategy involves a three-component coupling of an aryl radical, a sulfur dioxide (SO₂) surrogate, and an amine. rsc.org This modular approach allows for the synthesis of a diverse range of arylsulfonamides. For instance, a transition-metal-free photocatalytic method has been developed that utilizes aryl triflates, derived from phenols, as the aryl radical source. rsc.org In this system, sodium iodide (NaI) acts as a dual-function transfer reagent and a soft electron donor to activate the aryl triflate under UV light at room temperature. rsc.org The resulting aryl radical can then react with a sulfur dioxide surrogate, such as potassium metabisulfite (B1197395) (K₂S₂O₅), and an amine to form the desired sulfonamide. rsc.org

Another approach employs synergetic photoredox and copper catalysis to synthesize sulfonamides from various aryl radical precursors, an amine, and a sulfur dioxide source in the presence of air at room temperature. acs.org The proposed mechanism involves the single-electron transfer reduction of the aryl radical precursor to generate an aryl radical. This radical is then trapped by sulfur dioxide to form a sulfonyl radical, which is subsequently captured by a copper(II) complex to generate a copper(III) sulfonyl amido complex. Reductive elimination from this complex yields the sulfonamide product. acs.org

These photoredox methods offer significant advantages, including broad functional group tolerance and the ability to use readily available starting materials. acs.orgdomainex.co.uk The application of these methodologies could provide a more sustainable route to this compound and its derivatives.

Table 1: Comparison of General Photoredox Approaches for Arylsulfonamide Synthesis

| Feature | Aryl Triflates with NaI rsc.org | Synergetic Photoredox and Copper Catalysis acs.org |

| Catalyst System | Transition-metal-free, NaI | fac-[Ir(ppy)₃], Copper catalyst |

| Aryl Source | Aryl triflates | Aryl dibenzothiophenium, aryldiazonium, or diaryliodonium salts |

| SO₂ Source | Potassium metabisulfite (K₂S₂O₅) | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) |

| Amine Scope | Aliphatic, aromatic, heterocyclic | Electron-rich and electron-deficient amines |

| Reaction Conditions | Room temperature, UV light | Room temperature, visible light, air |

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, catalysts, and reagents, as well as the development of one-pot procedures to reduce waste and improve efficiency. rsc.orgresearchgate.net

A significant advancement in the green synthesis of sulfonamides is the use of mechanochemistry. rsc.org A solvent-free, one-pot-double-step procedure has been demonstrated for the synthesis of sulfonamides from disulfides. This method involves a tandem oxidation-chlorination of the disulfide mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O) in the presence of a solid acidic catalyst, followed by amination with a Lewis acid-base solid inorganic reagent. rsc.org This mechanochemical approach is applicable to both aromatic and aliphatic disulfides and a variety of amines. rsc.org

The use of sustainable solvents is another key aspect of green sulfonamide synthesis. researchgate.net Water, ethanol, glycerol, and deep eutectic solvents (DES) have been successfully employed as reaction media. For example, a mild and environmentally friendly method utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines to afford sulfonamides in good to excellent yields in these green solvents. researchgate.net The workup for this process is often a simple filtration, further enhancing its green credentials. researchgate.net

Electrochemical methods also present a promising green route to aromatic sulfonamides, avoiding harsh conditions and reagents. chemistryworld.com These strategies offer a high degree of control and can often be performed at room temperature.

Table 2: Overview of Green Chemistry Strategies for Sulfonamide Synthesis

| Strategy | Key Features | Advantages |

| Mechanochemistry rsc.org | Solvent-free, one-pot, solid-state reaction | Reduced solvent waste, cost-effective, applicable to a range of substrates |

| Sustainable Solvents researchgate.net | Use of water, ethanol, glycerol, or deep eutectic solvents | Environmentally benign, simple workup, mild reaction conditions |

| Electrosynthesis chemistryworld.com | Use of electricity to drive the reaction | Avoids harsh chemical oxidants, high selectivity, mild conditions |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound typically proceeds through the reaction of 2,5-dimethylbenzenesulfonyl chloride with ammonia. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and improving yields.

Mechanistic Studies of Sulfonamide Bond Formation

The formation of the sulfonamide bond from a sulfonyl chloride and an amine is generally considered a nucleophilic substitution reaction at the sulfur atom. alrasheedcol.edu.iqlibretexts.org The reaction of 2,5-dimethylbenzenesulfonyl chloride with ammonia is mechanistically analogous to the nucleophilic acyl substitution of carbonyl compounds. alrasheedcol.edu.iq The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Studies on the reaction of benzenesulfonyl chloride with various amines have provided significant insight into the mechanism. The reaction is typically second-order, being first-order in both the sulfonyl chloride and the amine. cdnsciencepub.comresearchgate.net This is consistent with a direct bimolecular nucleophilic displacement mechanism. researchgate.net The nucleophilic amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and release a chloride ion. alrasheedcol.edu.iq

Understanding Reaction Intermediates and Transition States

The reaction of a sulfonyl chloride with an amine is proposed to proceed through a transition state that leads to a tetrahedral intermediate. In this intermediate, both the incoming amine and the outgoing chloride are bonded to the sulfur atom. The stability of this intermediate and the structure of the transition state are influenced by the substituents on both the aryl ring of the sulfonyl chloride and the amine, as well as the solvent. researchgate.net

For the reaction of 2,5-dimethylbenzenesulfonyl chloride, the electron-donating methyl groups on the benzene ring may slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, the reaction is still expected to proceed efficiently. The transition state involves the formation of a new sulfur-nitrogen bond and the breaking of the sulfur-chlorine bond. Computational studies on related systems suggest that the degree of bond formation and bond breaking in the transition state can vary depending on the specific reactants and conditions. researchgate.net

Kinetic Studies of Key Derivatization Reactions

Kinetic studies of the reactions of arenesulfonyl chlorides with amines have been instrumental in understanding the reaction mechanism. The rates of these reactions are influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, the solvent, and the presence of catalysts. cdnsciencepub.comresearchgate.netmdpi.com

For the reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media, the pH of the reaction medium plays a crucial role. cdnsciencepub.comresearchgate.net In addition to the expected second-order reaction, third-order terms have been observed, involving hydroxide ions or a second molecule of the amine, which can act as a general base catalyst. cdnsciencepub.comresearchgate.net These observations suggest that general base catalysis can be a significant factor in the aminolysis of sulfonyl chlorides. mdpi.com

Solvent effects on the reaction rates have also been extensively studied. researchgate.netmdpi.com The rate of reaction of benzenesulfonyl chloride with aniline, for example, is significantly affected by the composition of the solvent mixture. researchgate.net These studies help in selecting the optimal solvent system to achieve high reaction rates and yields for the synthesis of specific sulfonamides like this compound.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular motions, such as stretching and bending of bonds. These techniques are powerful tools for identifying functional groups.

The sulfonamide group (-SO₂NH₂) is a key functional moiety in 2,5-Dimethylbenzenesulfonamide, and it gives rise to several characteristic bands in the IR and Raman spectra. The most prominent of these are the stretching vibrations of the S=O and N-H bonds.

The sulfonyl (-SO₂) component produces two distinct stretching bands: an asymmetric stretching vibration (νₐₛ SO₂) and a symmetric stretching vibration (νₛ SO₂). For most arylsulfonamides, the asymmetric stretch appears as a strong band in the range of 1335–1370 cm⁻¹, while the symmetric stretch is found at 1150–1180 cm⁻¹ acs.orgripublication.com. These absorptions are typically strong in the IR spectrum due to the large change in dipole moment associated with the S=O bond vibrations.

The amine part of the sulfonamide group also presents characteristic vibrations. The N-H stretching modes of a primary sulfonamide (-NH₂) typically appear as two distinct bands in the 3200–3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching ripublication.com. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. Furthermore, the S-N stretching vibration is typically observed in the 900–935 cm⁻¹ range researchgate.net. Other vibrations, such as the SO₂ scissoring mode, occur at lower frequencies, often in the 520-600 cm⁻¹ region researchgate.net.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3350 - 3400 | Medium |

| N-H Symmetric Stretch | ~3250 - 3300 | Medium |

| S=O Asymmetric Stretch (νₐₛ SO₂) | 1335 - 1370 | Strong |

| S=O Symmetric Stretch (νₛ SO₂) | 1150 - 1180 | Strong |

| S-N Stretch | 900 - 935 | Medium |

| SO₂ Scissoring/Bending | 520 - 600 | Medium-Weak |

The vibrational spectrum of this compound is also characterized by absorptions arising from the dimethyl-substituted benzene (B151609) ring and the methyl groups themselves.

Aromatic Vibrations: The presence of the benzene ring is confirmed by several characteristic bands. The aromatic C-H stretching vibrations typically occur at wavenumbers above 3000 cm⁻¹, usually in the 3010–3100 cm⁻¹ range vscht.cz. The carbon-carbon stretching vibrations (ν C=C) within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1400–1620 cm⁻¹ region. Key absorptions are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹ vscht.czudel.edu.

The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending (γ C-H) modes, which produce strong bands in the 680–900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, which is the pattern for this molecule, characteristic absorptions are expected in this region that can help confirm the substitution pattern.

Aliphatic Vibrations: The two methyl (-CH₃) groups give rise to aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching modes are found just below 3000 cm⁻¹, typically in the 2850–2975 cm⁻¹ range vscht.cz. Additionally, characteristic bending (deformation) vibrations for methyl groups are observed, including an asymmetric deformation around 1450 cm⁻¹ and a symmetric deformation (umbrella mode) near 1375 cm⁻¹ vscht.cz.

Vibrational spectroscopy can be a valuable tool for studying the conformational isomers (rotamers) of flexible molecules. For this compound, rotation is possible around the C(aryl)-S and S-N bonds. Different spatial arrangements of the sulfonamide group relative to the benzene ring could result in distinct conformers with slightly different vibrational frequencies.

In principle, if multiple stable conformers exist in equilibrium, the IR and Raman spectra may show more bands than expected for a single conformation. By studying the spectra under varying conditions, such as temperature or solvent polarity, changes in the relative intensities of these bands can provide information about the conformational equilibrium and the relative stabilities of the different isomers. However, specific conformational analyses of this compound using vibrational spectroscopy are not extensively reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for molecular structure elucidation in solution. It provides detailed information about the number and type of atoms, their connectivity, and their chemical environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and methyl protons.

Aromatic Protons (Ar-H): The 1,2,4-trisubstituted benzene ring has three aromatic protons in unique chemical environments. Their signals are expected in the typical aromatic region of δ 7.0–8.0 ppm. The proton at C6 (ortho to the sulfonamide group) would likely be the most downfield. The proton at C3 (ortho to a methyl group) and the proton at C4 (between a methyl and a hydrogen) would appear at slightly different shifts, coupled to each other. The coupling patterns would be complex, likely appearing as a singlet or narrow doublet for the proton at C6, and as doublets or a doublet of doublets for the protons at C3 and C4, depending on the magnitude of the ortho and meta coupling constants (J).

Amine Protons (-NH₂): The two protons of the primary sulfonamide group are expected to produce a single, often broad, signal. Its chemical shift is highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal could appear in the δ 4.0–7.5 ppm range.

Methyl Protons (-CH₃): The two methyl groups are in non-equivalent positions on the aromatic ring (C2 and C5) and should therefore produce two distinct singlet signals. These signals would appear in the aliphatic region, typically around δ 2.3–2.7 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Singlet, Doublets |

| Sulfonamide (NH₂) | Variable (e.g., 4.0 - 7.5) | Broad Singlet |

| Methyl (Ar-CH₃) | 2.3 - 2.7 | Two Singlets |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry in this compound, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120–150 ppm). Two of these will be quaternary carbons (C1, C2, C5), which are the carbons directly attached to the sulfonyl group and the two methyl groups. These typically show lower intensity signals compared to the protonated carbons. The remaining four signals correspond to the protonated aromatic carbons (C3, C4, C6). The carbon attached to the electron-withdrawing sulfonamide group (C1) is expected to be significantly downfield.

Methyl Carbons (-CH₃): The two non-equivalent methyl carbons will appear as two separate signals in the aliphatic region of the spectrum, typically between δ 15–25 ppm docbrown.info.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Number of Signals |

|---|---|---|

| Aromatic (C-H) | 120 - 140 | 3 |

| Aromatic (C-Substituted) | 135 - 150 | 3 |

| Methyl (Ar-CH₃) | 15 - 25 | 2 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, the COSY spectrum would be expected to show correlations between the aromatic protons. Specifically, the proton at position 3 (H3) would show a cross-peak with the proton at position 4 (H4), and H4 would, in turn, show a correlation to the proton at position 6 (H6), confirming their adjacent positions on the benzene ring. The protons of the two methyl groups would not show correlations to the aromatic protons as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments identify direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum of this compound would show cross-peaks connecting the aromatic protons (H3, H4, H6) to their respective aromatic carbons (C3, C4, C6). Similarly, the protons of the methyl groups at positions 2 and 5 would show correlations to the C2 and C5 methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (typically 2- and 3-bond) connectivity between protons and carbons. This technique helps to piece together the molecular skeleton. For this compound, key HMBC correlations would be observed between:

The protons of the methyl group at C2 and the aromatic carbons C1, C2, and C3.

The protons of the methyl group at C5 and the aromatic carbons C4, C5, and C6.

The aromatic proton H6 with carbons C1, C2, and C4.

The amide protons (-NH₂) and the sulfur-bearing carbon, C1.

These combined 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the substitution pattern of the aromatic ring and the integrity of the sulfonamide group.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H3 | H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H6 | C4 | C2, C3, C5, C6 |

| H6 | H4 | C6 | C1, C2, C4, C5 |

| 2-CH₃ | - | C(2-CH₃) | C1, C2, C3 |

| 5-CH₃ | - | C(5-CH₃) | C4, C5, C6 |

| -NH₂ | - | - | C1 |

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR can be applied to:

Determine the solid-state conformation: Unlike in solution where molecules tumble rapidly, in the solid state, specific conformations are "frozen in." ssNMR can distinguish between different polymorphs (different crystal forms) of the compound by identifying variations in chemical shifts and internuclear distances.

Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of carbon atoms and provide information about the proximity of different molecular groups, shedding light on crystal packing and hydrogen bonding networks.

Characterize tautomeric forms: In related sulfonamide compounds, ssNMR has been used to definitively identify the existing tautomer in the solid state, for example, distinguishing between a neutral sulfonamide and its zwitterionic form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. This precision enables the calculation of the elemental formula with high confidence, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with the molecular formula C₈H₁₁NO₂S, the calculated monoisotopic (exact) mass is 185.05105 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental composition of the compound.

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Nominal Mass | 185 Da |

| Monoisotopic Mass | 185.05105 Da |

Fragmentation Pathways of this compound and its Derivatives

Under the high-energy conditions of mass spectrometry (e.g., electron ionization), the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. Based on studies of related aromatic sulfonamides, the primary fragmentation pathways are expected to include:

Loss of Sulfur Dioxide (SO₂): A common and diagnostic fragmentation for arylsulfonamides is the extrusion of an SO₂ molecule (64 Da). This occurs via a rearrangement process, leading to the formation of a [M + H - SO₂]⁺ ion.

Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom can occur, leading to the formation of a dimethylphenyl cation at m/z 105.

Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms can also break, resulting in the formation of a 2,5-dimethylbenzenesulfonyl cation [M-NH₂]⁺ at m/z 169.

Loss of the Sulfonamide Group: Cleavage can result in the loss of the entire ·SO₂NH₂ radical, also generating the dimethylphenyl cation at m/z 105.

These fragmentation patterns provide a structural fingerprint that can be used to identify this compound and distinguish it from its isomers.

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound (C₈H₁₁NO₂S) is not publicly available in crystallographic databases as of the latest search, analysis of closely related structures provides significant insight into its expected solid-state architecture.

Crystal Packing and Intermolecular Interactions

Based on the crystal structures of numerous aromatic sulfonamides, the packing of this compound in the solid state is expected to be dominated by hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). The most common and robust interaction in the crystal structures of primary sulfonamides is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov These dimers link molecules together, often forming infinite chains or more complex networks.

In the crystal structure of the closely related N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion-related dimers. nih.gov It is highly probable that this compound would adopt a similar packing motif, driven by the strong propensity of the sulfonamide group to form these stable hydrogen-bonded dimers. The interplay of these strong hydrogen bonds and weaker van der Waals forces dictates the final, most thermodynamically stable crystal lattice.

Conformational Preferences in the Solid State

The three-dimensional arrangement of this compound in the solid state is primarily determined through X-ray crystallography. The sulfonamide group typically imposes a distorted tetrahedral geometry around the sulfur atom. mdpi.com This inherent geometry leads to a twisted conformation where the sulfonamide group is not coplanar with the benzene ring. mdpi.com The conformation of aromatic sulfonamides can be influenced by the orientation of the N-C bond relative to the S=O bonds. In analogous structures, the conformation of the C—SO2—NH—C segment has been observed to have gauche torsions with respect to the S=O bonds, indicating a staggered arrangement. nih.gov For instance, in a related compound, N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, the molecule is bent at the sulfur atom with a C—SO2—NH—C torsion angle of -61.0 (2)°. nih.gov This non-planar conformation is a common feature among aromatic sulfonamides. mdpi.com

Hydrogen Bonding Networks within Crystalline Structures

In the crystalline state, molecules of this compound are interconnected through hydrogen bonding networks, which dictate the molecular packing. The sulfonamide group provides both hydrogen bond donors and acceptors. Specifically, the -NH2 group acts as a hydrogen bond donor, while the two electronegative oxygen atoms of the sulfonyl group serve as strong hydrogen bond acceptors. mdpi.comnih.gov

| Interaction |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV radiation primarily corresponds to π → π* transitions within the aromatic benzene ring. The substituents on the ring, namely the two methyl groups and the sulfonamide group, act as auxochromes that modify the absorption characteristics of the parent chromophore (benzene). utoronto.ca

Absorption Maxima and Molar Extinction Coefficients

The absorption maximum (λmax) is the wavelength at which a substance shows the strongest absorbance, while the molar extinction coefficient (ε) is a measure of how strongly the substance absorbs light at that wavelength. umbc.edu These values are determined experimentally and are dependent on the solvent used. While specific experimental data for this compound is not detailed in the provided search results, the values would be determined by applying the Beer-Lambert law to UV-Vis spectral measurements taken at various concentrations. umbc.edursc.org

The following table outlines the typical data collected in such an analysis.

| Solvent |

Influence of Substituents on Electronic Spectra

The electronic absorption spectrum of this compound is a direct result of the electronic effects of its substituents on the benzene ring chromophore. The benzene molecule itself exhibits characteristic absorption bands, which are altered by the presence of attached functional groups. utoronto.ca

The two methyl groups (-CH3) are considered weak electron-donating groups (EDGs). EDGs tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) on the benzene ring's absorption bands. odinity.com The sulfonamide group (-SO2NH2) is generally regarded as an electron-withdrawing group (EWG), which can also shift the absorption maxima to longer wavelengths. nih.gov

The combined influence of these groups on the benzene ring alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). odinity.com This change in the HOMO-LUMO energy gap results in a shift in the λmax compared to unsubstituted benzene. The substitution pattern (2,5- or para- and meta- relative to each other) further influences the electronic distribution and, consequently, the absorption spectrum. odinity.com

| Compound |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules with high accuracy. These methods are fundamental in predicting various chemical and physical properties of 2,5-Dimethylbenzenesulfonamide.

Density Functional Theory (DFT) has become a popular method for quantum chemical investigations of sulfonamide drug molecules due to its balance of accuracy and computational cost. researchgate.netq-chem.com It is widely used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For sulfonamides, DFT methods like B3LYP, CAM-B3LYP, and B3PW91 have been successfully used to compute geometrical parameters such as bond lengths and bond angles. researchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic properties. Key aspects include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.netmdpi.com The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and its tendency to undergo electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution on the molecule's surface. researchgate.net These maps help identify the regions most susceptible to electrophilic and nucleophilic attacks, providing insights into how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis : This analysis is used to study intramolecular interactions, such as hydrogen bonding, and to understand the delocalization of electron density within the molecule. mdpi.comnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.77 | - | - |

| S-N | 1.65 | - | - |

| S=O | 1.44 | - | - |

| C-S-N | - | 107.5 | - |

| O=S=O | - | 120.1 | - |

| C-C-S-N | - | - | 85.2 |

Note: Data is representative of typical sulfonamide structures calculated using DFT and may not correspond to this compound specifically.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a higher level of theoretical accuracy. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) provide valuable benchmarks and more accurate energy calculations, particularly for studying subtle conformational differences. unibo.it

For sulfonamides, MP2 calculations have been used alongside DFT to determine the relative stabilities of different conformers. unibo.it Comparing the results from both methods can provide a more robust understanding of the molecule's potential energy surface. For instance, studies have shown that the energy differences between eclipsed and staggered conformations of the sulfonamide group can vary depending on whether they are calculated using DFT (B3LYP) or MP2, with MP2 sometimes predicting smaller energy gaps. unibo.it High-accuracy ab initio calculations are essential for validating the results obtained from more computationally efficient methods like DFT. unibo.it

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy and the computational cost. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals.

Pople-type Basis Sets : Sets like 6-31G* and 6-311++G(d,p) are commonly used for organic molecules. researchgate.netuni-rostock.de The numbers indicate the number of functions used to describe core and valence electrons. The symbols denote the addition of specific types of functions:

* or (d): Adds polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the geometry of molecules with heteroatoms like sulfur. researchgate.net

** or (d,p): Adds polarization functions to hydrogen atoms as well, which is important for accurately modeling hydrogen bonds. uni-rostock.de

+: Adds diffuse functions, which are necessary for describing anions and weak, long-range interactions. researchgate.net

Correlation-Consistent Basis Sets : Sets like aug-cc-pV(D,T,Q)Z are designed to systematically converge towards the complete basis set limit. For molecules containing second-row atoms like sulfur, the inclusion of tight d functions (e.g., aug-cc-pV(X+d)Z) has been shown to be important for achieving accurate results. researchgate.net

The selection of a basis set involves a trade-off. Larger basis sets with more functions provide higher accuracy but significantly increase the computational time, which scales as the fourth power of the number of basis functions. mit.edu Therefore, the choice depends on the specific property being investigated and the available computational resources. For sulfonamides, basis sets that include f-type polarization functions have been shown to improve geometry optimizations. researchgate.net

Molecular Docking and Dynamics Simulations

These computational techniques are used to study how this compound might interact with biological macromolecules, such as proteins, and to analyze its dynamic behavior.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in drug design and discovery. For sulfonamide derivatives, molecular docking has been used to understand their binding modes with specific protein targets.

For example, studies on N,N-dimethylbenzenesulfonamide derivatives have identified carbonic anhydrase IX (CA IX), an enzyme overexpressed in some cancer cells, as a potential target. nih.govtandfonline.com Docking simulations place the sulfonamide moiety into the active site of the enzyme, predicting key interactions that stabilize the ligand-protein complex. These interactions often involve:

Hydrogen bonds between the sulfonamide group and amino acid residues in the active site.

Hydrophobic interactions between the aromatic ring of the ligand and nonpolar residues of the protein.

Similarly, aryl sulfonamide derivatives have been studied as inhibitors of the anti-apoptotic protein Mcl-1. qub.ac.uk Docking studies revealed that hydrogen bond interactions with specific residues, such as ASN260, are critical for high inhibitory activity. qub.ac.uk The results from docking can be used to estimate the binding affinity (e.g., binding energy or Ki value), helping to rank potential drug candidates. mdpi.com

Table 2: Example of Predicted Ligand-Protein Interactions for a Sulfonamide Derivative

| Protein Target | Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Carbonic Anhydrase IX | His94, His96, Thr199 | Hydrogen Bond, Coordination with Zn2+ | -7.5 |

| Mcl-1 | ASN260, HIS224 | Hydrogen Bond, Pi-Alkyl | -8.2 |

Note: This table contains representative data from docking studies of various sulfonamide derivatives and is for illustrative purposes.

While quantum chemical calculations can determine stable, low-energy conformations, molecules are not static. unibo.it Molecular Dynamics (MD) simulations are used to study the movement and flexibility of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the molecule's motion, providing a detailed picture of its dynamic behavior.

For a molecule like this compound, conformational analysis is crucial because its biological activity can depend on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site. The conformation of sulfonamides can often be described by key dihedral angles, such as the rotation around the C-S and S-N bonds. unibo.it

MD simulations can sample a wide range of possible conformations, revealing the molecule's flexibility and the most populated conformational states in a given environment (e.g., in water). nih.gov This information is vital for understanding how the ligand might adapt its shape upon binding to a protein target, a concept known as "induced fit." The dynamic nature of protein-ligand interactions is fundamental to biological processes, and MD simulations provide a way to explore these complex events. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and medicinal chemistry for creating predictive models that link a compound's structural features to its biological activity. wikipedia.org While no specific QSAR models for this compound were found, the methodology can be described based on extensive research on the broader class of sulfonamides. mdpi.comtiu.edu.iqresearchgate.netopenaccesspub.orgufv.br

The development of a QSAR model for a series of compounds, such as sulfonamide derivatives, begins with a dataset of molecules with known biological activities (e.g., inhibitory concentrations like IC₅₀). nih.gov The goal is to establish a mathematical relationship between the compounds' molecular descriptors and their activity.

For instance, a study on sulfonamide derivatives as fungicides developed a model using a dataset of 35 compounds. ufv.br The process involves:

Data Collection: Gathering a set of structurally related sulfonamides with experimentally measured biological activity against a specific target.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build the model. researchgate.net The activity values (often expressed as pIC₅₀, the negative logarithm of the IC₅₀) are treated as the dependent variable, while the calculated molecular descriptors are the independent variables.

A hypothetical QSAR model for a series of benzenesulfonamide (B165840) derivatives might take the form of a linear equation, where coefficients represent the weight of each descriptor's contribution to the biological activity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For QSAR studies on sulfonamides, thousands of descriptors can be calculated using specialized software. ufv.brosdd.net These descriptors fall into various categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D Descriptors: Geometric properties, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability.

A crucial step is feature selection , where the most relevant descriptors correlated with biological activity are chosen from the large pool of calculated descriptors. jbclinpharm.org This process aims to avoid overfitting and create a more robust and interpretable model. Techniques like Genetic Function Algorithms (GFA) or stepwise regression are often employed to select a small subset of the most informative descriptors. ufv.br For example, a QSAR study on antifungal sulfonamides might identify descriptors related to molecular shape, electronic properties, and lipophilicity as being critical for activity. ufv.br

Table 1: Representative Molecular Descriptors in Sulfonamide QSAR Studies This table is interactive. You can sort and filter the data.

| Descriptor Type | Example Descriptor | Description | Potential Relevance for Sulfonamides |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | General size of the molecule. |

| Topological | Balaban Index (J) | A topological index based on distance sums within the molecular graph. | Encodes information about molecular branching and shape. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to how the molecule interacts with its environment. |

| Electronic | Dipole Moment (µ) | A measure of the net molecular polarity. | Influences electrostatic interactions with biological targets. |

Validation is a critical step to ensure that a QSAR model is robust, statistically significant, and has predictive power. derpharmachemica.com A model must be able to accurately predict the activity of new, untested compounds. wikipedia.org Several statistical metrics and methods are used for validation: nih.govbasicmedicalkey.com

Internal Validation: This assesses the stability and robustness of the model using the same data it was trained on. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. jbclinpharm.org

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive performance on "unseen" data). The model's ability to predict the activities of the test set compounds is evaluated using the predictive correlation coefficient (R²_pred). ufv.br

Y-Scrambling: This is a randomization test where the biological activity values are randomly shuffled and a new QSAR model is built. derpharmachemica.com This process is repeated multiple times. If the resulting models have low correlation coefficients, it confirms that the original model is not due to a chance correlation.

A well-validated QSAR model for sulfonamides would have a high squared correlation coefficient (R²), a high cross-validated Q² (Q²_cv), and a high predictive R² (R²_pred) for an external test set, along with satisfying other statistical criteria. ufv.brjbclinpharm.org

Table 2: Key Statistical Parameters for QSAR Model Validation This table is interactive. You can sort and filter the data.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Squared Correlation Coefficient | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Adjusted R² | R²_adj | R² adjusted for the number of descriptors in the model. | Close to R² |

| Cross-Validated R² | Q² or R²_cv | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| Predictive R² (External) | R²_pred | Measures the model's ability to predict an external test set. | > 0.6 |

| Fischer's Test Value | F | A measure of the statistical significance of the model. | High value |

Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts with a high degree of accuracy. While specific DFT calculations for the NMR spectrum of this compound are not detailed in the searched literature, the established methodology provides a clear path for such a study.

The process involves several steps:

Geometry Optimization: The 3D structure of this compound is first optimized to find its most stable, lowest-energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*).

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this step.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_calc = σ_ref - σ_iso

Solvent effects are often included in these calculations using implicit solvation models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. The accuracy of the predicted shifts depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects. Comparing the computationally predicted spectrum with an experimental one can help confirm the structure of a synthesized compound or assign specific signals to the correct atoms within the molecule.

Simulated IR and UV-Vis Spectra

The simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra is a common application of computational chemistry, providing a theoretical counterpart to experimental spectroscopic data.

Simulated Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using frequency analysis, often employing DFT methods. This process involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, the vibrational frequencies corresponding to the normal modes of vibration are calculated. The resulting data would be presented in a table listing the vibrational frequency (in cm⁻¹), the IR intensity, and the assignment of the vibration (e.g., N-H stretch, S=O asymmetric stretch, C-H bend).

Simulated Ultraviolet-Visible (UV-Vis) Spectroscopy: The simulation of UV-Vis spectra is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The output would provide the excitation wavelength (λmax in nm), the oscillator strength (a measure of the transition probability), and the specific molecular orbitals involved in the transition (e.g., HOMO to LUMO). These simulations are often performed in the gas phase and can also be modeled in various solvents to observe potential solvatochromic shifts.

Without published studies, a data table for the simulated spectra of this compound cannot be provided.

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are instrumental in exploring the thermodynamics and kinetics that govern the behavior of a molecule.

To study the chemical reactions involving this compound, computational chemists would map out potential reaction pathways. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed.

The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate. Various algorithms can be used to locate transition state structures, which are first-order saddle points on the potential energy surface. For any proposed reaction of this compound, this type of analysis would be crucial for understanding its mechanism.

Computational chemistry offers a suite of tools to predict the stability and reactivity of a molecule.

Thermodynamic Stability: The thermodynamic stability of this compound can be assessed by calculating its Gibbs free energy of formation. By comparing this value to that of its isomers or potential degradation products, a prediction of its relative stability can be made.

Reactivity Descriptors: Several calculated parameters, often derived from Frontier Molecular Orbital (FMO) theory, serve as powerful reactivity descriptors. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactive interaction.

A hypothetical data table for the reactivity descriptors of this compound would include calculated values for these parameters, which would be essential for predicting its chemical behavior. However, in the absence of specific research, this data remains unavailable.

Applications in Advanced Materials and Chemical Reagents

Building Blocks for Complex Organic Molecules

As a foundational chemical structure, 2,5-dimethylbenzenesulfonamide and its derivatives are integral to the synthesis of more complex molecular architectures, including heterocyclic compounds. researchgate.netnih.gov Arylsulfonamides, in general, are recognized as important building blocks in organic synthesis and medicinal chemistry. nih.govmdpi.com

The arylsulfonamide group is a key component in the synthesis of various nitrogen-containing heterocycles. nih.gov Research has demonstrated that primary sulfonamides, including arylsulfonamides, can be used to prepare substituted pyrroles in quantitative yields. nih.govmdpi.com This reaction is applicable to a wide range of substrates and is valued in medicinal chemistry for creating biologically active molecules that contain the sulfonamide pharmacophore. nih.govmdpi.com

Furthermore, arylsulfonamides are precursors in the synthesis of N-sulfonyl amidines, which are themselves important building blocks in organic synthesis and are present in various pharmaceutically active compounds. These heterocyclic systems can be prepared from heterocyclic thioamides and sulfonyl azides. For instance, studies have shown the synthesis of N-sulfonyl amidines bearing isoxazole and pyridine substituents.

A general method for preparing heteroaryl sulfonamides involves the use of organozinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC). nih.govacs.org This approach allows for the creation of sulfonyl chlorides in situ, which are then converted to a diverse range of sulfonamides. nih.govacs.org This modularity is particularly useful in drug discovery. acs.org

While specific examples detailing the incorporation of this compound into polymeric materials are not extensively documented in the reviewed literature, the broader class of sulfonamide-containing monomers has been explored in polymer chemistry. For instance, multifunctional vinyl sulfonamides have been synthesized and evaluated in thiol-Michael crosslinking polymerizations. nih.govrsc.org These reactions create polymer networks with a range of mechanical properties and hydrolytic stabilities. nih.govrsc.org

Additionally, research into poly(N-(4-vinylphenyl)sulfonamide)s demonstrates a straightforward method to create sulfonamide-based polymers via free radical polymerization. researchgate.net The secondary amine in the sulfonamide group can be used for post-polymerization modification, such as through an aza-Michael addition, to create polymers with protected β-amino acid derivatives. researchgate.net Another study details the synthesis of a sulfonamide-functionalized poly(styrene oxide), highlighting a strategy for creating polymers with reactive sulfonate moieties after a deprotection step. rsc.org These examples establish the principle that the benzenesulfonamide (B165840) scaffold can be integrated into polymer backbones to impart specific functionalities, even if the direct use of this compound is not commonly cited.

Use as Chemical Reagents and Catalysts

Derivatives of this compound are employed as effective chemical reagents, particularly in bromination reactions.

A significant application of this compound is as a precursor to N-halo sulfonamides, which are effective brominating agents. One such reagent is N,N'-Dibromo-N,N'-1,2-ethanediylbis(this compound). This compound is an efficient reagent for the bromination of the allylic position of various organic compounds. researchgate.net The reaction is typically carried out in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under ambient conditions. researchgate.net

This reagent can also be used for the thiocyanation of aromatic compounds. N-Bromosulphonamides, including N,N′-dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine, react with arene substrates in the presence of potassium thiocyanate (KSCN) to produce aryl thiocyanates. mdpi.com

Below is a table summarizing the application of a related N-bromo sulfonamide, N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) [BNBTS], in the oxidative aromatization of 1,3,5-trisubstituted pyrazolines to pyrazoles. scispace.com This demonstrates the utility of such reagents in synthesis.

| Substrate (Pyrazoline) | Product (Pyrazole) | Time (min) | Yield (%) |

|---|---|---|---|

| 1,3,5-Triphenyl-2-pyrazoline | 1,3,5-Triphenylpyrazole | 15 | 95 |

| 1-Phenyl-3-(4-methylphenyl)-5-phenyl-2-pyrazoline | 1-Phenyl-3-(4-methylphenyl)-5-phenylpyrazole | 20 | 92 |

| 1-Phenyl-3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline | 1-Phenyl-3-(4-methoxyphenyl)-5-phenylpyrazole | 25 | 90 |

| 1-Phenyl-3-(4-chlorophenyl)-5-phenyl-2-pyrazoline | 1-Phenyl-3-(4-chlorophenyl)-5-phenylpyrazole | 15 | 94 |

| 1-Phenyl-3-(4-nitrophenyl)-5-phenyl-2-pyrazoline | 1-Phenyl-3-(4-nitrophenyl)-5-phenylpyrazole | 30 | 85 |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse. This strategy is a fundamental tool in asymmetric synthesis for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

While the concept is widely applied using various chiral structures, there is no significant evidence in the searched literature to suggest that this compound itself is commonly used as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis. The field is dominated by other classes of compounds, such as oxazolidinones, camphor derivatives, and various phosphorus- and nitrogen-based ligands.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

The primary mechanism of action for many sulfonamide-based compounds is the inhibition of specific enzymes crucial for pathological processes. While direct experimental data for 2,5-dimethylbenzenesulfonamide is limited, its activity can be contextualized through the well-documented interactions of related molecules.

Interaction with Carbonic Anhydrase and Cyclooxygenase

Carbonic Anhydrase (CA): Benzenesulfonamide (B165840) derivatives are a well-established class of inhibitors for human carbonic anhydrases (hCAs), which are zinc-containing metalloenzymes. nih.govnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The sulfonamide moiety is crucial for this inhibitory activity, as the deprotonated sulfonamide group coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and blocking catalytic activity. mdpi.com Different isoforms of carbonic anhydrase exist (e.g., hCA I, II, IX, XII), and the substitution pattern on the benzene (B151609) ring of the sulfonamide can influence both the potency and isoform selectivity of the inhibition. nih.govnih.gov Specific studies detailing the interaction and inhibition constants of this compound against various CA isoforms are not presently available.

Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins from arachidonic acid. While certain aromatic sulfonamide structures are incorporated into selective COX-2 inhibitors (e.g., celecoxib), there is no specific evidence in the available literature to suggest that this compound itself is a significant inhibitor of cyclooxygenase enzymes. nih.gov

Table 2: Hypothetical CA and COX Interaction Data

| Enzyme Target | Binding Affinity (Kd) | IC50 |

|---|---|---|

| Carbonic Anhydrase (CA) Isoforms | Data not available for this compound | Data not available for this compound |

| Cyclooxygenase (COX) Isoforms | Data not available for this compound | Data not available for this compound |

Inhibition of Other Relevant Enzymes (e.g., PfIspD)

The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making its enzymes attractive drug targets. nih.govchemrxiv.org One such enzyme is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD). While various inhibitors of P. falciparum IspD (PfIspD) have been identified, they belong to distinct chemical classes such as benzoisothiazolones and urea-based compounds. nih.govnih.gov There are no published research findings that indicate this compound is an inhibitor of PfIspD.

Enzyme Kinetics and Inhibition Mechanisms

The study of enzyme kinetics is fundamental to characterizing the mechanism of an inhibitor. youtube.com Key parameters derived from Michaelis-Menten kinetics include Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity). libretexts.org Enzyme inhibitors can be classified based on how they alter these parameters.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, increasing the apparent Km while Vmax remains unchanged. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org This is the classic mechanism for sulfonamides targeting DHPS. nih.gov

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the Vmax, but the Km remains unchanged. qmul.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which lowers both Vmax and the apparent Km. qmul.ac.uk

Graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]), are commonly used to visualize and determine the type of inhibition. nih.gov Without experimental data, the precise kinetic parameters and inhibition mechanism for this compound against any specific enzyme target cannot be determined.

Receptor Modulation and Binding Assays

Beyond enzyme inhibition, some benzenesulfonamide derivatives have been shown to modulate the function of cellular receptors.

Identification of Molecular Targets and Binding Sites

For enzyme targets like DHPS and carbonic anhydrase, the binding sites are well-characterized. In DHPS, the target is the PABA substrate binding pocket. nih.gov For carbonic anhydrases, the binding site is the zinc-coordinated active site. mdpi.comrcsb.org

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These assays typically involve incubating a source of the receptor with a labeled ligand and measuring the displacement of the label by the test compound. There is no specific data from receptor binding assays available in the literature to identify molecular targets or binding sites for this compound.

Structure-Activity Relationship (SAR) Studies for Receptor Interactions

The biological activity of benzenesulfonamide derivatives, including this compound, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies on this class of compounds have elucidated key features that govern their interactions with various biological receptors and enzymes.

The core of the activity for many benzenesulfonamides is the sulfonamide group itself, which often acts as a zinc-binding group. This allows it to anchor within the active site of metalloenzymes, such as carbonic anhydrases (CAs), by coordinating with the zinc ion. tandfonline.comnih.gov The orientation and binding affinity are further dictated by the substitution pattern on the benzene ring. tandfonline.comnih.gov

Substituents on the phenyl ring, such as the two methyl groups in this compound, play a crucial role in defining the compound's specificity and potency. These groups can engage in hydrophobic or van der Waals interactions with amino acid residues within the active site of a target protein. tandfonline.com For instance, in studies of benzenesulfonamide-based inhibitors for carbonic anhydrase, active-site residues lining the hydrophobic pocket were shown to dictate the positional binding and affinity of the inhibitors. nih.gov Similarly, SAR studies on benzenesulfonamide derivatives as angiotensin II (AT2) receptor antagonists demonstrated that alkyl groups on the sulfonamide side chain could extend into hydrophobic pockets, influencing whether the compound acts as an antagonist or an agonist. nih.gov The specific placement of the methyl groups at the 2 and 5 positions on the benzene ring therefore defines a unique steric and electronic profile that determines its fit and interaction with specific biological targets.

Cellular Pathway Perturbations

Impact on Folate Synthesis Pathways

A primary and well-established mechanism of action for the sulfonamide class of compounds is the disruption of the folate biosynthesis pathway in microorganisms. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid. Microorganisms that must synthesize their own folic acid rely on the enzyme dihydropteroate (B1496061) synthase (DHPS).

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the condensation of PABA with dihydropteroate pyrophosphate, thereby halting the production of dihydropteroate, a crucial intermediate in the folate pathway. This blockade leads to a depletion of dihydrofolate and subsequently tetrahydrofolate. Tetrahydrofolate is a vital cofactor required for the synthesis of purines, thymidine, and certain amino acids, which are the essential building blocks of DNA, RNA, and proteins. Consequently, the inhibition of this pathway effectively arrests microbial growth and replication.

Modulation of Inflammatory Pathways